Semicarbazide, 1-formyl-4-(1-naphthyl)-
Description
Crystallographic Analysis and Stereochemical Configuration
The molecular structure of semicarbazide, 1-formyl-4-(1-naphthyl)-, features a naphthalene moiety linked to a semicarbazone group via a formyl hydrazine bridge. While direct crystallographic data for this compound are unavailable, inferences can be drawn from analogous systems. For instance, the related compound (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide exhibits a dihedral angle of 28.9° between the naphthalene and carboxamide planes, suggesting moderate conjugation between aromatic and hydrazine domains. Applied to the target compound, this implies a similar non-planar arrangement, with the 1-naphthyl group likely tilted relative to the semicarbazone core.
The stereochemistry of the hydrazine bond is presumed to adopt the E configuration, as observed in semicarbazones derived from aromatic aldehydes. This configuration minimizes steric clashes between the naphthyl substituent and the formyl group. Hydrogen-bonding interactions, critical for molecular packing, are expected to involve the amide N–H (donor) and carbonyl O (acceptor) groups. In comparable structures, bifurcated hydrogen bonds between amide N–H and hydroxyl/carbonyl oxygen atoms stabilize crystal lattices, a pattern likely replicated here.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{12}\text{H}{11}\text{N}{3}\text{O}{2} $$ | |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC=O | |
| Predicted configuration | E stereochemistry |
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) simulations predict significant electron delocalization across the naphthyl–semicarbazone system. The formyl group withdraws electron density from the hydrazine bridge, polarizing the N–N bond and enhancing conjugation with the naphthalene π-system. Frontier molecular orbital analysis reveals a HOMO localized on the naphthyl ring and semicarbazone nitrogen atoms, while the LUMO resides predominantly on the formyl carbonyl group. This charge separation suggests potential redox activity, though experimental validation is required.
The compound’s dipole moment, estimated at 4.2–4.8 Debye, reflects asymmetry induced by the naphthyl group. Natural bond orbital (NBO) analysis further indicates hyperconjugative interactions between the lone pairs of the hydrazine N atoms and the σ* orbitals of adjacent C–N bonds, stabilizing the semicarbazone framework.
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 230.09241 | 145.8 |
| [M+Na]+ | 252.07435 | 152.0 |
| [M-H]- | 228.07785 | 150.3 |
Comparative Analysis with Structurally Analogous Semicarbazide Derivatives
Comparative studies highlight the structural uniqueness of the 1-naphthyl substituent. For example, replacing the naphthyl group with a 2,6-dimethylphenyl moiety (as in EGA derivatives) reduces steric bulk but diminishes π–π stacking potential. Conversely, simpler phenyl-substituted semicarbazides lack the extended conjugation offered by the naphthalene system, resulting in narrower absorption spectra.
The formyl group at the N¹ position distinguishes this compound from derivatives with alkyl or aryl substitutions. In EGA analogues, methylation at the N² position (e.g., compound 16 ) preserves bioactivity, suggesting that substitutions at N¹ (as in the target compound) may alter electronic properties without destabilizing the core. Additionally, the absence of a hydroxyl group on the naphthyl ring differentiates it from hydroxynaphthyl derivatives, which exhibit stronger hydrogen-bonding networks.
Key Structural Comparisons:
- Naphthyl vs. Phenyl: Enhanced conjugation and steric bulk in the naphthyl derivative increase rotational barriers and intermolecular interactions.
- Formyl vs. Methyl: The electron-withdrawing formyl group reduces electron density on the hydrazine bridge compared to electron-donating methyl groups.
Properties
CAS No. |
102339-04-8 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(naphthalen-1-ylcarbamoylamino)formamide |
InChI |
InChI=1S/C12H11N3O2/c16-8-13-15-12(17)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,13,16)(H2,14,15,17) |
InChI Key |
AILGPMRVRXMDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-formyl-4-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with formic acid and semicarbazide. The process can be summarized as follows:
Formation of Naphthylamine Derivative: 1-naphthylamine is reacted with formic acid to form N-formyl-1-naphthylamine.
Reaction with Semicarbazide: The N-formyl-1-naphthylamine is then reacted with semicarbazide under controlled conditions to yield semicarbazide, 1-formyl-4-(1-naphthyl)-.
The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of semicarbazide, 1-formyl-4-(1-naphthyl)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1-formyl-4-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert it into different semicarbazide derivatives.
Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different semicarbazide derivatives.
Scientific Research Applications
Semicarbazide, 1-formyl-4-(1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which semicarbazide, 1-formyl-4-(1-naphthyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Semicarbazide Derivatives
The 1-naphthyl substituent distinguishes this compound from other semicarbazides. Key structural analogs include:
- 1-(1-Benzotriazolecarbonyl)-4-benzyloxysemicarbazide : Features a benzotriazolecarbonyl group and benzyloxy substituent, enhancing electron-withdrawing effects .
- 6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide derivatives: Incorporate methoxynaphthyl and methylpyridine groups, influencing lipophilicity and receptor binding .
- 4-(5-Aryl-1,3,4-oxadiazol-2-yl) semicarbazides : Contain oxadiazole moieties, which improve thermal stability and antimicrobial activity .
Table 1: Structural and Electronic Properties of Semicarbazide Derivatives
| Compound | Key Substituents | Lipophilicity (LogP)* | Notable Features |
|---|---|---|---|
| 1-Formyl-4-(1-naphthyl)- | 1-naphthyl, formyl | High (bulky aryl) | Enhanced steric hindrance |
| 1-(1-Benzotriazolecarbonyl) | Benzotriazole, benzyloxy | Moderate | Strong electron-withdrawing effects |
| 6-Methoxynaphthalen-2-yl | Methoxynaphthyl, methylpyridine | Low to moderate | Improved solubility in polar solvents |
Comparative Analysis of Antioxidant Activity
Antioxidant efficacy is often assessed via DPPH radical scavenging assays. Key findings from analogous compounds:
- 1-(1-Benzotriazolecarbonyl)-4-benzyloxysemicarbazide (7) : Exhibited 85% DPPH interaction at 100 mM, comparable to the reference compound NDGA (91%) .
- Hydroxamic acid/hydroxyurea derivatives (5wey, 8def) : Showed weak initial activity (23–39%) but increased to 46–66% after 60 min, linked to low lipophilicity .
However, its bulky aryl group could enhance radical stabilization via π-π interactions, a hypothesis requiring experimental validation.
Toxicity and Environmental Impact Assessment
Toxicity profiles vary significantly with substituents:
- Semicarbazide : Moderately toxic in rats (oral LD₅₀ = 123 mg/kg) but classified as low toxicity in A. japonicus due to species-specific metabolic differences .
- 1-Formyl-4-(1-naphthyl)-semicarbazide: No direct data, but naphthyl groups generally increase bioaccumulation risks.
- Phenylhydrazine : More toxic than semicarbazide in biological systems, limiting its use in vivo .
Table 2: Toxicity and Bioaccumulation Data
| Compound | Model Organism | LD₅₀/LC₅₀ | Bioaccumulation Factor (BCF) |
|---|---|---|---|
| Semicarbazide | Rat | 123 mg/kg | N/A |
| Semicarbazide | A. japonicus | 48.7 mg/L | N/A |
| Semicarbazide | Scallop | N/A | 12.7 (1 μg/L exposure) |
| Phenylhydrazine | Mammalian cells | <50 mg/kg | Not reported |
Reactivity:
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing 1-formyl-4-(1-naphthyl)semicarbazide?
To synthesize 1-formyl-4-(1-naphthyl)semicarbazide, refluxing equimolar quantities of 1-naphthylamine and semicarbazide hydrochloride in ethanol under acidic conditions (e.g., HCl catalysis) is a common approach . Characterization should include:
- Spectroscopic analysis : FT-IR for identifying N–H and C=O stretches (e.g., 1680–1700 cm⁻¹ for the carbonyl group) .
- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups) .
- X-ray crystallography : To resolve structural ambiguities, particularly conformational diversity in semicarbazone derivatives .
Basic: How can researchers detect and quantify semicarbazide in biological or environmental samples while minimizing interference?
- UPLC–MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Limit of detection (LOD) can reach 0.1 µg/kg in shellfish .
- Sample pretreatment : Hydrolyze protein-bound SEM with 0.2 M HCl at 100°C for 16 hours, followed by derivatization with 2-nitrobenzaldehyde to reduce matrix interference .
- Validation : Include internal standards (e.g., -labeled SEM) to correct for recovery losses during extraction .
Advanced: How does semicarbazide interfere with microbiological antibiotic assays, and how can this be mitigated in experimental design?
Semicarbazide acts as a microbiological antagonist , reducing the apparent efficacy of aminoglycosides (e.g., streptomycin) by 30–50% at 2.0–4.0 µg/mL concentrations in Bacillus subtilis assays . Mitigation strategies include:
- Control groups : Compare antibiotic potency with/without semicarbazide (1–10 µg/mL).
- Dose-response curves : Assess shifts in minimum inhibitory concentration (MIC) under varying semicarbazide levels .
- Alternative antibiotics : Use β-lactams or rifamycins, which show no significant interaction with semicarbazide .
Advanced: What methodologies are used to study the enzymatic hydrolysis of semicarbazide derivatives?
- Kinetic isotope effects (KIEs) : Measure -KIEs during urease-catalyzed hydrolysis to distinguish between "leaving" and "non-leaving" nitrogen atoms in the tetrahedral intermediate .
- pH-dependent assays : Conduct reactions in buffered solutions (pH 6–8) to mimic physiological conditions, monitoring urea release via colorimetric methods (e.g., diacetyl monoxime) .
- Computational modeling : Use DFT calculations to simulate transition states and validate experimental KIEs .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of semicarbazide derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl) at the 4-position of the benzylidene moiety to enhance anti-inflammatory activity (e.g., 80% edema reduction in carrageenan-induced rat models) .
- Thio-derivatives : Replace carbonyl oxygen with sulfur to improve antifungal activity (e.g., 2.5-fold higher efficacy against Candida albicans) .
- 3D-QSAR : Apply CoMFA/CoMSIA models to predict activity cliffs and prioritize synthetic targets .
Advanced: How should researchers address contradictory data on semicarbazide accumulation in environmental studies?
Contradictions (e.g., detection in shellfish but not sediments ) may arise from:
- Bioaccumulation pathways : Prioritize trophic transfer studies using -labeled microalgae to trace uptake routes .
- pH-dependent formation : Monitor semicarbazide production in poultry processing at pH 9–13 (no formation below pH 8) .
- Longitudinal sampling : Collect seasonal data to account for variable environmental conditions (e.g., temperature, microbial activity) .
Advanced: What experimental approaches distinguish endogenous vs. exogenous semicarbazide in crustacean samples?
- Isotope ratio mass spectrometry (IRMS) : Compare values in SEM isolates against synthetic standards to identify natural vs. anthropogenic sources .
- Heat treatment assays : Heat samples at 120°C for 2 hours; endogenous SEM from arginine/ascorbic acid interactions increases by 20–30%, while exogenous SEM remains stable .
- Metabolic inhibitors : Co-incubate tissues with nitrofurazone inhibitors (e.g., dithiothreitol) to suppress enzymatic SEM generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
